molecular formula C17H17FN4O3S B2733628 5-fluoro-2-methoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide CAS No. 2034376-81-1

5-fluoro-2-methoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide

Cat. No. B2733628
CAS RN: 2034376-81-1
M. Wt: 376.41
InChI Key: YNTFTJZCTCTYHW-UHFFFAOYSA-N
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Description

5-fluoro-2-methoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H17FN4O3S and its molecular weight is 376.41. The purity is usually 95%.
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Scientific Research Applications

Pharmacophore Development for COX-2 Inhibition

A study conducted by Pal et al. (2003) synthesized a series of 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety, demonstrating selective and potent inhibition of cyclooxygenase-2 (COX-2) in vitro. This research highlighted the importance of fluorine substitution on the benzenesulfonamide moiety for achieving COX-2 selectivity and potency, making it a significant lead for developing new anti-inflammatory drugs Pal et al., 2003.

Photosensitizers for Photodynamic Therapy

Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, displaying high singlet oxygen quantum yields suitable for photodynamic therapy applications in cancer treatment. Their research underscores the compound's utility in creating effective photosensitizers due to its good fluorescence properties and high singlet oxygen quantum yield Pişkin et al., 2020.

Molecular Dynamic Simulation Studies

Kaya et al. (2016) explored the adsorption and corrosion inhibition properties of piperidine derivatives on iron, employing quantum chemical calculations and molecular dynamics simulations. This research provides insights into the compound's potential applications in protecting metals from corrosion, showcasing the broader utility of benzenesulfonamide derivatives in materials science Kaya et al., 2016.

Antimicrobial and Antitubercular Agents

Research by Shingare et al. (2018) synthesized benzene sulfonamide pyrazole thio-oxadiazole derivatives showing significant antimicrobial and antitubercular activity. This study opens avenues for developing new antimicrobial agents leveraging the structural features of benzenesulfonamide derivatives Shingare et al., 2018.

properties

IUPAC Name

5-fluoro-2-methoxy-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O3S/c1-22-14(9-15(21-22)12-4-3-7-19-10-12)11-20-26(23,24)17-8-13(18)5-6-16(17)25-2/h3-10,20H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTFTJZCTCTYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CN=CC=C2)CNS(=O)(=O)C3=C(C=CC(=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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